N-Desmethyl Asenapine-d4 Hydrochloride
Description
Significance as a Stable Isotope-Labeled Reference Standard in Pharmacological and Metabolic Research
In the realm of pharmacology, particularly in pharmacokinetic and drug metabolism studies, accuracy and precision are paramount. N-Desmethyl Asenapine-d4 Hydrochloride serves as a stable isotope-labeled internal standard, which is considered the gold standard for quantitative analysis using mass spectrometry.
The incorporation of four deuterium (B1214612) atoms into the N-Desmethyl Asenapine (B1667633) structure results in a molecule that is chemically identical to the endogenous metabolite but has a higher mass. This mass difference is crucial for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). When analyzing biological samples, which are complex matrices, the stable isotope-labeled standard co-elutes with the unlabeled analyte. Because they behave almost identically during sample preparation and analysis, any variations in extraction efficiency or instrument response can be normalized. This use of a deuterated analogue as an internal standard significantly reduces matrix effects and improves the accuracy and reproducibility of the quantification of N-Desmethyl Asenapine.
Derivation and Relationship to Asenapine Metabolism
N-Desmethyl Asenapine is a significant metabolite of Asenapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The biotransformation of Asenapine in the human body occurs primarily through two main pathways: direct glucuronidation mediated by the enzyme UGT1A4 and oxidative metabolism.
Scope and Academic Relevance of this compound Research
The academic relevance of this compound is intrinsically linked to the need for reliable methods to study the pharmacokinetics of Asenapine. The use of this stable isotope-labeled standard is critical in several areas of research:
Bioequivalence Studies: To compare the bioavailability of a generic drug product to the brand-name drug, regulatory agencies require highly accurate and validated analytical methods. This compound would be an ideal internal standard for the quantification of the N-Desmethyl Asenapine metabolite in such studies.
Pharmacokinetic and Drug-Drug Interaction Studies: Research investigating how co-administered drugs or genetic variations in metabolic enzymes affect Asenapine's metabolism relies on the precise measurement of both the parent drug and its metabolites.
Metabolic Profiling: In-depth studies of Asenapine's metabolic fate, including the identification and quantification of all its metabolites, are facilitated by the availability of high-purity, stable isotope-labeled standards.
A prime example of the application of such standards is in the development of highly selective and sensitive LC-MS/MS assays to determine Asenapine and its inactive metabolites, N-desmethyl asenapine (DMA) and asenapine-N-glucuronide (ASG), in human plasma. nih.govnih.govxjtu.edu.cn In one such study, a stable isotope-labeled version of the parent drug was used as an internal standard to quantify both the parent drug and its metabolites, demonstrating the principle and utility of this approach. nih.govnih.govxjtu.edu.cn The method was successfully applied to a bioequivalence study of Asenapine in healthy subjects. nih.govnih.govxjtu.edu.cn This underscores the critical role that stable isotope-labeled compounds, such as this compound, play in clinical pharmacology and drug development.
Below are data tables detailing the physicochemical properties of this compound and its parent compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-d4 Hydrochloride |
| CAS Number | 1246820-54-1 |
| Molecular Formula | C₁₆H₁₁D₄Cl₂NO |
| Molecular Weight | 312.23 g/mol |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1/i8D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMMHDIXIDXKTN-NKWLCYSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747544 | |
| Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-54-1 | |
| Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Precursor Compound Disposition in Research Models
Enzymatic Biotransformation of Asenapine (B1667633) to N-Desmethyl Asenapine
The conversion of asenapine to N-desmethylasenapine is an enzyme-mediated process primarily occurring in the liver. researchgate.net This biotransformation is carried out by specific enzyme families responsible for Phase I and Phase II metabolism.
The N-demethylation of asenapine is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Research has pinpointed CYP1A2 as the main isoenzyme responsible for this oxidative reaction. nih.govnih.govdrugbank.com While CYP1A2 plays the primary role, other isoforms, specifically CYP3A4 and CYP2D6, contribute to a lesser extent. nih.govresearchgate.net Studies have also shown that asenapine can act as an inhibitor of CYP1A2 and CYP2D6, which may have implications for its own metabolism during prolonged treatment. nih.gov
Table 1: Cytochrome P450 Isoenzymes Involved in Asenapine N-Demethylation
| Isoenzyme | Primary Role in N-Demethylation | Reference |
| CYP1A2 | Major contributor | nih.govresearchgate.net |
| CYP3A4 | Minor contributor | nih.govresearchgate.net |
| CYP2D6 | Minor contributor | nih.govresearchgate.net |
Glucuronidation is a major metabolic pathway for asenapine, running parallel to N-demethylation. nih.gov Direct conjugation of asenapine via the enzyme UGT1A4 to form asenapine N+-glucuronide is a primary route of metabolism. nih.govnih.gov This pathway competes with the CYP450-mediated N-demethylation.
Comparative Metabolic Studies of Asenapine Across Research Species and In Vitro Systems
The metabolism of asenapine, including the formation of N-desmethylasenapine, has been evaluated in various preclinical models to predict its behavior in humans. These models include different animal species and in vitro systems derived from liver tissue. springernature.com
Preclinical studies often utilize animal models, such as rats, to investigate metabolic pathways. nih.govresearchgate.net Research on the long-term administration of asenapine in rats revealed significant effects on the expression and activity of liver cytochrome P450 enzymes. nih.gov Specifically, chronic asenapine treatment in rats was shown to decrease the activity and expression of CYP1A2. nih.gov Since CYP1A2 is the primary enzyme for N-demethylation, these findings in rat models suggest that the metabolic profile of asenapine can be altered with prolonged exposure, potentially affecting the rate of N-desmethylasenapine formation. nih.gov
In vitro systems are essential tools for studying hepatic metabolism and are amenable to higher-throughput screening. springernature.com Both liver microsomes and isolated hepatocytes are commonly used. springernature.comresearchgate.net Microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are useful for studying Phase I metabolism, such as N-demethylation. researchgate.net
Isolated hepatocytes, however, are considered a more comprehensive model as they contain the full spectrum of metabolic enzymes and cofactors for both Phase I and Phase II reactions. researchgate.net Studies using cryopreserved human hepatocytes have been instrumental in characterizing asenapine's effect on metabolic enzymes. For instance, research with human hepatocytes confirmed that asenapine can decrease the expression and activity of CYP1A2. nih.gov These in vitro findings in human-derived systems align with and help to explain the metabolic pathways observed in vivo. nih.govnih.gov
Table 2: Summary of Findings from Different Research Models
| Research Model | Key Findings Regarding Asenapine Metabolism | Reference(s) |
| Human Subjects (in vivo) | N-demethylation is a major metabolic route, alongside direct glucuronidation. N-desmethylasenapine is a key circulating metabolite. | nih.gov |
| Rats (in vivo) | Chronic asenapine administration down-regulates the expression and activity of CYP1A2, the primary enzyme for N-demethylation. | nih.gov |
| Human Liver Microsomes (in vitro) | Used to demonstrate asenapine's direct inhibitory effects on CYP1A2 and CYP2D6 activity. | nih.gov |
| Human Hepatocytes (in vitro) | Confirmed that asenapine decreases the expression and activity of CYP1A2. Provides a complete system for studying both Phase I (demethylation) and Phase II (glucuronidation) pathways. | nih.govresearchgate.netnih.gov |
Advanced Analytical Methodologies Utilizing N Desmethyl Asenapine D4 Hydrochloride
Quantitative Determination of Asenapine (B1667633) and its Metabolites in Biological Matrices for Research
The accurate measurement of asenapine and its metabolites, such as N-desmethylasenapine (DMA), in biological samples like plasma and urine is essential for pharmacokinetic studies. nih.govnyu.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity and specificity. nih.govnih.gov
Application of N-Desmethyl Asenapine-d4 Hydrochloride as an Internal Standard in LC-MS/MS
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is critical for achieving precision and accuracy. aptochem.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte. kcasbio.comacanthusresearch.com this compound serves this purpose effectively in assays for asenapine and its non-deuterated metabolites.
The key value of a deuterated internal standard lies in its ability to mimic the analyte throughout the analytical process. aptochem.comclearsynth.com Since this compound is chemically almost identical to N-Desmethyl Asenapine, it exhibits similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. acanthusresearch.com This co-elution allows the SIL-IS to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects. kcasbio.comtexilajournal.com Matrix effects, caused by other components in the biological sample that can suppress or enhance the ionization of the analyte, are a major source of variability in LC-MS/MS assays. kcasbio.com By comparing the signal of the analyte to the signal of the co-eluting SIL-IS, these variations can be normalized, leading to more reliable and reproducible quantitative data. kcasbio.comtexilajournal.com The use of SIL-IS is considered a best practice and is encouraged by regulatory agencies for robust bioanalytical method development. kcasbio.com
Development and Validation of LC-MS/MS Assays for N-Desmethyl Asenapine Quantification in Research Specimens
Numerous LC-MS/MS methods have been developed and validated for the quantification of asenapine and its metabolites in research settings. nih.govnih.gov These assays are designed to be highly selective and sensitive, often capable of detecting concentrations in the low ng/mL range. nih.govnih.gov For instance, a method for quantifying asenapine, N-desmethylasenapine (DMA), asenapine-N+-glucuronide (ASG), and 11-O-sulfate-asenapine (OSA) in human plasma was validated with a quantification range of 0.0500-20.0 ng/mL for DMA. nih.gov Another method developed for human urine demonstrated a linear range of 0.500–100 ng/mL for DMA. nyu.edunih.gov
Validation of these assays is performed according to international guidelines and involves assessing linearity, precision, accuracy, recovery, and stability. In one such study for determining asenapine in the presence of its metabolites, the intra-batch and inter-batch precision (% CV) were found to be ≤ 5.8%, with a mean relative recovery of 87.3%. nih.gov The stability of the analytes is also rigorously tested under various storage conditions to ensure sample integrity. nih.govnih.gov
| Parameter | Matrix | Finding | Citation |
|---|---|---|---|
| Linearity Range | Human Plasma | 0.0500 - 20.0 ng/mL | nih.gov |
| Linearity Range | Human Urine | 0.500 - 100 ng/mL | nyu.edunih.gov |
| Intra-batch Precision (% CV) | Human Plasma | 1.3% to 2.8% | nih.gov |
| Inter-batch Precision (% CV) | Human Plasma | 2.4% to 5.8% | nih.gov |
| Mean Relative Recovery | Human Plasma | 87.3% | nih.gov |
| IS-Normalized Matrix Factor | Human Plasma | 1.03 to 1.05 | nih.govnih.gov |
Chromatographic Techniques for Metabolite Profiling
Chromatography is the core separation science behind the analysis of asenapine and its metabolites. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed to separate these compounds from endogenous components in biological samples before detection. tandfonline.commdpi.com
High-Performance Liquid Chromatography (HPLC) with Radioactivity Detection
Early metabolism and excretion balance studies of asenapine utilized HPLC coupled with radioactivity detection. This technique involves administering a radiolabeled version of the drug (e.g., containing ¹⁴C) and then tracking the radioactive signal in collected biological samples (plasma, urine, feces). HPLC is used to separate the parent drug from its various metabolites. The eluent from the HPLC column is passed through a radioactivity detector, which measures the amount of radioactivity in each separated peak. This allows for the creation of a "metabolic profile," showing the relative proportions of different metabolites. This approach was instrumental in determining the primary metabolic pathways of asenapine, including demethylation, direct glucuronidation, and oxidation.
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically under 2 μm) and higher operating pressures than traditional HPLC. researchgate.net This results in significantly improved resolution, greater sensitivity, and much faster analysis times. researchgate.net A stability-indicating UPLC method was developed to separate asenapine from its process-related impurities and degradation products, including N-desmethyl asenapine. researchgate.net This method used an Acquity BEH Shield RP18 column and a gradient elution, demonstrating the high resolving power of UPLC in separating structurally similar compounds. researchgate.net The shorter run times offered by UPLC increase sample throughput, which is highly beneficial in research settings that require the analysis of large numbers of samples.
| Technique | Column | Mobile Phase Example | Detection | Citation |
|---|---|---|---|---|
| LC-MS/MS | Chromolith Performance RP8e (100 mm × 4.6 mm) | Acetonitrile-5.0 mM ammonium (B1175870) acetate-10% formic acid (90:10:0.1, v/v/v) | Tandem MS | nih.govnih.gov |
| UPLC | Acquity BEH Shield RP18 (1.7 μm, 2.1 mm × 100 mm) | Gradient of Acetonitrile, Methanol, and Phosphate Buffer (pH 2.2) | UV | researchgate.net |
| LC-MS/MS | Phenomenex C18 (50 mm × 4.6 mm, 5 μm) | 10 mM ammonium formate-acetonitrile (5:95, v/v) | Tandem MS | researchgate.net |
Mass Spectrometry Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for both the quantification and structural identification of drug metabolites. researchgate.netlcms.cz When coupled with a chromatographic system like HPLC or UPLC, it provides unparalleled selectivity and sensitivity. tandfonline.com
For quantification, tandem mass spectrometry (MS/MS) is typically used, often with a triple quadrupole mass spectrometer. nih.gov This involves monitoring a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM). researchgate.net The precursor ion is the protonated molecule of the analyte ([M+H]⁺), and the product ion is a specific fragment generated by collision-induced dissociation. For asenapine, a common transition is m/z 286.1 → 166.0. nih.govnih.gov A corresponding specific transition would be selected for N-Desmethyl Asenapine and its deuterated internal standard, this compound, ensuring that each compound is uniquely identified and quantified without interference from others.
For structural elucidation, high-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, are employed. researchgate.netnih.gov These instruments provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown metabolite. lcms.cznih.gov By performing multi-stage fragmentation (MSn), where fragments are isolated and fragmented again, detailed structural information can be obtained. nih.gov This data, often combined with fragmentation prediction software, allows researchers to confidently identify the structure of novel or unexpected metabolites in complex biological samples. lcms.cznih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode | Citation |
|---|---|---|---|---|
| Asenapine (ASE) | 286.1 | 166.0 | MRM | nih.govnih.gov |
| Asenapine 13C-d3 (IS) | 290.0 | 166.1 | MRM | nih.govnih.gov |
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem mass spectrometry is a powerful technique for the selective and sensitive detection of analytes in complex biological matrices. In the context of asenapine metabolism studies, this compound is employed as an internal standard to accurately quantify the formation of N-desmethyl asenapine.
The methodology involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. While specific transition data for this compound is not extensively published in peer-reviewed literature, a theoretical approach based on the fragmentation of similar compounds can be hypothesized. For instance, in a typical LC-MS/MS assay, the protonated molecule [M+H]⁺ of N-desmethyl asenapine would be selected in the first quadrupole and fragmented in the collision cell to produce characteristic product ions. The deuterated internal standard would follow a similar fragmentation pathway, with its precursor and product ions shifted by 4 mass units. This allows for highly specific detection and quantification, minimizing interferences from the biological matrix.
Table 1: Hypothetical MRM Transitions for N-Desmethyl Asenapine and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desmethyl Asenapine | 272.1 | 165.1 |
| N-Desmethyl Asenapine-d4 | 276.1 | 165.1 or 169.1 |
Note: The product ions are hypothetical and would need to be confirmed through experimental infusion and fragmentation studies.
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Analysis
High-resolution mass spectrometry offers a significant advantage in metabolite identification studies by providing highly accurate mass measurements. This capability allows for the determination of elemental compositions of unknown metabolites, facilitating their structural elucidation. When used in conjunction with this compound, HRMS can provide a comprehensive and confident analysis of asenapine's metabolic profile.
The internal standard helps to normalize the data and provides a reference point for retention time and mass accuracy. The high resolving power of instruments like Orbitrap or TOF mass spectrometers can differentiate between isobaric interferences and the analyte of interest, which is particularly useful in complex matrices such as plasma or urine. The accurate mass data obtained can be used to search metabolic databases or propose novel metabolic pathways for asenapine.
Method Validation Parameters for Research-Grade Assays
For any bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation. The use of this compound as an internal standard is a key component in meeting the stringent criteria for these validation parameters.
Specificity and Selectivity
Specificity is the ability of the method to measure and differentiate the analyte from other substances, including metabolites, impurities, and matrix components. The use of a stable isotope-labeled internal standard like this compound, coupled with the selectivity of MS/MS, ensures that the detected signal corresponds only to the analyte of interest. Validation would involve analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard.
Linearity and Calibration Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The use of this compound helps to correct for any variability, resulting in a more linear and reliable response.
Table 2: Representative Calibration Curve Parameters for a Research-Grade Assay
| Parameter | Typical Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. The use of a deuterated internal standard is critical for achieving high accuracy and precision, as it compensates for losses during sample processing and instrumental variations. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels in replicate.
Table 3: Example Accuracy and Precision Data for a Validated Assay
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low | 0.3 | ± 15% | < 15% |
| Medium | 50 | ± 15% | < 15% |
| High | 80 | ± 15% | < 15% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. The sensitivity of the mass spectrometer and the efficiency of the chromatographic separation are key factors influencing these limits. The internal standard, this compound, ensures that even at very low concentrations, the measurements remain reliable.
Table 4: Typical LOD and LOQ Values for a Sensitive Bioanalytical Method
| Parameter | Typical Value (ng/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.1 |
Pharmacological Characterization of N Desmethyl Asenapine in Preclinical Research
In Vitro Receptor Binding Affinity Studies of N-Desmethyl Asenapine (B1667633)
Specific in vitro receptor binding affinity data, such as K_i_ values, for N-Desmethyl Asenapine at dopamine (B1211576), serotonin, adrenergic, or other neurotransmitter receptors are not reported in the available scientific literature. The consensus in the literature is that the metabolites of Asenapine are inactive, which implies they have a very low affinity for these receptors. nih.govresearchgate.netpsychiatria-danubina.comnih.gov
A direct, quantitative comparison of the receptor binding profile of N-Desmethyl Asenapine with its parent compound, Asenapine, is not possible due to the lack of primary data for the metabolite. In contrast, Asenapine itself has a well-documented, complex binding profile with high affinity for multiple receptors, including numerous serotonin, dopamine, adrenergic, and histamine (B1213489) receptors. nih.govpsychopharmacologyinstitute.com The description of N-Desmethyl Asenapine as "inactive" suggests its binding affinities are significantly lower across the board compared to Asenapine. nih.govnih.gov
Functional Assays of N-Desmethyl Asenapine in Cellular and Subcellular Systems
There are no available studies detailing the functional activity of N-Desmethyl Asenapine. Research on its potential agonist or antagonist effects at relevant neurotransmitter receptors has not been published in the reviewed sources. Literature describes Asenapine's metabolites as not having any significant pharmacological activity. nih.gov
Investigations into the effects of N-Desmethyl Asenapine on downstream signaling pathways have not been found in the public domain. Such studies are typically contingent on initial findings of significant receptor binding and functional activity, which are absent for this metabolite.
In Vivo Pharmacological Activity Assessments in Animal Models
There is no available data from in vivo studies in animal models that specifically assesses the pharmacological activity of N-Desmethyl Asenapine. Preclinical studies have focused on the parent compound, Asenapine, to establish its efficacy and effects. researchgate.netnih.gov
Behavioral Neuroscience Models Investigating N-Desmethyl Asenapine Effects
Given the classification of N-Desmethyl Asenapine as a pharmacologically inactive metabolite, there is a conspicuous absence of dedicated preclinical behavioral neuroscience studies investigating its independent effects. The focus of behavioral research has overwhelmingly been on the parent compound, Asenapine, to elucidate its antipsychotic, anxiolytic, and cognitive-enhancing potential.
Preclinical behavioral models are crucial for predicting the therapeutic efficacy of psychotropic drugs in humans. For antipsychotics like Asenapine, these models often include assessments of conditioned avoidance response, amphetamine- or phencyclidine-induced hyperlocomotion, and prepulse inhibition of the startle reflex. nih.gov Asenapine has been shown to be potent in animal models predictive of antipsychotic activity. nih.gov
In the absence of direct studies on N-Desmethyl Asenapine, it is inferred from its low receptor affinity that it would not produce significant effects in these behavioral paradigms. The behavioral outcomes observed following the administration of Asenapine are attributed to the parent molecule's own pharmacological actions.
Neurochemical Analysis in Animal Brain Regions
Neurochemical analysis in preclinical studies aims to understand how a compound affects the levels of neurotransmitters and their metabolites in different brain regions. While N-Desmethyl Asenapine is considered pharmacologically inactive, a significant finding from preclinical research is that both Asenapine and its N-desmethyl metabolite are capable of penetrating the blood-brain barrier. nih.gov
Autoradiography studies with radiolabeled Asenapine have demonstrated that both the parent drug and N-Desmethyl Asenapine accumulate in the brain. nih.gov However, the accumulation of Asenapine is reported to be greater than that of its metabolite. nih.gov This ability to enter the central nervous system is a prerequisite for any direct neurochemical effect.
Despite its presence in the brain, the low affinity of N-Desmethyl Asenapine for key neurotransmitter receptors suggests that it does not significantly alter neurochemical signaling. In contrast, Asenapine has been shown to preferentially increase the efflux of dopamine and acetylcholine (B1216132) in the medial prefrontal cortex and hippocampus of rats, which is a neurochemical profile shared by other atypical antipsychotics and is thought to contribute to their beneficial effects on cognitive and negative symptoms of schizophrenia. nih.gov
The following interactive data table summarizes the known central nervous system distribution of Asenapine and its N-desmethyl metabolite.
| Compound | Blood-Brain Barrier Penetration | Brain Accumulation |
| Asenapine | Yes | Greater accumulation |
| N-Desmethyl Asenapine | Yes | Lesser accumulation |
Synthesis and Isotopic Labeling Strategies for Deuterated Metabolites in Research
Chemical Synthesis Routes for N-Desmethyl Asenapine (B1667633)
N-Desmethyl Asenapine is a principal metabolite of Asenapine, an atypical antipsychotic. nih.govnih.govnih.gov In vivo, it is formed through the N-demethylation of the parent drug, a common metabolic pathway often mediated by cytochrome P450 enzymes like CYP1A2. nih.govnih.gov Chemical synthesis of this metabolite for use as a research standard can be approached in two primary ways: by mimicking the metabolic pathway through chemical demethylation of Asenapine, or by building the core structure without the N-methyl group from the outset.
One established method for N-demethylation in synthetic chemistry involves the hydrolysis of an N-formyl precursor. nih.gov This would entail converting the tertiary amine of Asenapine into an N-formyl derivative, which is then hydrolyzed under basic conditions to yield the secondary amine, N-Desmethyl Asenapine. Another classical approach is the von Braun reaction, though it can involve harsh conditions that may not be suitable for complex molecules, potentially leading to decomposition. nih.gov
Alternatively, a de novo synthesis can be designed. The total synthesis of Asenapine itself has been reported through various strategies, including organocatalytic Michael additions and Ireland-Claisen rearrangements. rsc.orgrsc.org A synthetic route to N-Desmethyl Asenapine could adapt these procedures by using a starting material with a protected secondary amine (e.g., a benzyl (B1604629) or carbamate (B1207046) group) instead of a methyl group, which can be removed in the final steps of the synthesis.
Table 1: Plausible Synthetic Reactions for N-Desmethyl Asenapine
| Reaction Type | Precursor | Key Reagents | Product | Description |
|---|
Deuterium (B1214612) Incorporation Methodologies for N-Desmethyl Asenapine-d4 Hydrochloride
The designation "-d4" signifies the incorporation of four deuterium atoms into the N-Desmethyl Asenapine structure. Based on commercially available standards, these deuterium atoms are typically located on the two methylene (B1212753) (CH₂) groups of the pyrrole (B145914) ring, converting them to dideuteriomethylene (CD₂) groups. chemicalbook.comaxios-research.com
Achieving site-specific deuteration is critical for creating a useful internal standard. The kinetic isotope effect, where C-D bonds are stronger and cleaved more slowly than C-H bonds, is a foundational principle in the application of deuterated drugs. youtube.com The incorporation of deuterium at positions not susceptible to metabolic alteration is paramount.
A highly effective method for this specific deuteration pattern involves the reduction of a lactam precursor. Several reported syntheses of Asenapine proceed via a lactam intermediate. chemicalbook.comresearchgate.net To introduce the four deuterium atoms on the carbons adjacent to the nitrogen, a deuterated reducing agent such as Lithium Aluminum Deuteride (LiAlD₄ or LAD) can be used in place of its protium (B1232500) counterpart, Lithium Aluminum Hydride (LiAlH₄). This reaction would reduce the amide carbonyl and install two deuterium atoms on the adjacent carbon. If the synthesis is designed with a suitable precursor containing another reducible group, or through a multi-step reduction/oxidation/reduction sequence, all four deuterium atoms can be installed specifically on the two carbons of the pyrrole ring.
Another approach is Hydrogen Isotope Exchange (HIE), where protons in the target molecule are swapped for deuterons from a deuterium source, often catalyzed by a metal such as iridium or palladium. acs.org However, controlling the precise location and number of incorporated deuterons can be challenging with HIE, making reductive deuteration of a tailored precursor a more controlled and common strategy for this type of labeling.
Table 2: Key Methodologies for Site-Specific Deuteration
| Methodology | Deuterium Source | Mechanism | Applicability to N-Desmethyl Asenapine-d4 |
|---|---|---|---|
| Reductive Deuteration | Lithium Aluminum Deuteride (LiAlD₄) | Reduction of a lactam or other suitable carbonyl precursor. | Highly effective for incorporating two or four deuterium atoms onto the pyrrole ring carbons adjacent to the nitrogen. chemicalbook.comresearchgate.net |
| Catalytic H/D Exchange | Deuterated Solvents (e.g., D₂O) | Metal-catalyzed (e.g., Iridium) exchange of C-H bonds for C-D bonds. acs.org | Potentially applicable, but may offer less control over the specific site and degree of deuteration compared to reductive methods. |
| Deuterated Building Blocks | Pre-deuterated starting materials | Standard organic synthesis using a key starting material that already contains the deuterium labels. chemscene.com | A robust but potentially costly approach requiring the synthesis of a specific deuterated precursor to the pyrrole ring. |
The utility of a deuterated standard is directly related to its isotopic purity and enrichment. Isotopic enrichment refers to the percentage of a specific atomic site that is occupied by the desired isotope (deuterium in this case). isotope.com High isotopic enrichment (typically >98 atom % D) is essential to minimize "cross-talk" or signal interference from the standard to the analyte in mass spectrometry-based assays. researchgate.net
Control over enrichment is achieved primarily by using deuterium sources with very high isotopic purity (e.g., D₂O >99.8%, LiAlD₄ >98%). Reaction conditions must also be optimized to prevent back-exchange, where the newly incorporated deuterium atoms are swapped back for protons from the solvent or other reagents. This often involves using aprotic, anhydrous solvents and carefully controlled workup procedures. The final product is typically converted to a stable salt, such as a hydrochloride salt, to enhance stability and handling.
Purification and Characterization of Isotope-Labeled Research Standards
After synthesis, the crude this compound must be rigorously purified and its structure and isotopic composition unequivocally confirmed.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for purifying non-volatile drug compounds and their labeled analogues. nih.govacs.org Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating the target compound from unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. The collected fractions containing the pure compound are then combined, and the solvent is removed to yield the purified standard. For drug metabolite studies, HPLC is often coupled directly with detection methods like radiodetection or mass spectrometry. nih.govacs.org
A combination of spectroscopic techniques is required to confirm the identity, chemical purity, and isotopic enrichment of the final compound. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the location of the deuterium labels.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. Although it offers lower resolution than ¹H NMR, it produces a signal for each unique deuterium environment, definitively confirming the presence and location of the labels. sigmaaldrich.comwikipedia.org
¹³C NMR (Carbon-13 NMR): The signals for carbons attached to deuterium (C-D) are split into multiplets and shifted upfield compared to carbons attached to protons (C-H). This provides further confirmation of the label positions.
Table 3: Spectroscopic Characterization of this compound
| Technique | Information Obtained | Expected Result for N-Desmethyl Asenapine-d4 |
|---|---|---|
| HR-MS | Exact Mass & Isotopic Distribution | Molecular ion peak corresponding to the C₁₆H₁₀D₄ClNO formula. Isotopic cluster analysis shows a dominant D4 species (>98%). rsc.org |
| ¹H NMR | Chemical Structure, Label Location | Spectrum consistent with N-Desmethyl Asenapine structure, but with absence of proton signals for the CH₂ groups of the pyrrole ring. sigmaaldrich.com |
| ²H NMR | Direct Confirmation of Deuteration | Signals appear in the spectrum corresponding to the chemical shift of the deuterated pyrrole ring positions. wikipedia.org |
| ¹³C NMR | Structural Confirmation | Spectrum consistent with the carbon backbone, with characteristic splitting and shifting for the two CD₂ carbons. |
Applications in Preclinical and Translational Research Studies
Use in Drug-Drug Interaction Studies (In Vitro and Animal Models)
The potential for drug-drug interactions (DDIs) is a key consideration in drug development. Asenapine (B1667633) is metabolized primarily through direct glucuronidation by the enzyme UGT1A4 and oxidative metabolism, mainly by Cytochrome P450 1A2 (CYP1A2), which leads to the formation of N-desmethyl asenapine. nih.govnih.govpsychopharmacologyinstitute.com Minor contributions from CYP3A4 and CYP2D6 are also noted. psychopharmacologyinstitute.comresearchgate.net Understanding how co-administered drugs might affect these pathways is vital.
In vitro studies using human liver microsomes or hepatocytes are commonly employed to assess the potential of new chemical entities to inhibit or induce the enzymes responsible for asenapine metabolism. In these assays, the rate of formation of N-desmethyl asenapine is a direct indicator of CYP1A2 activity. researchgate.net To accurately quantify the amount of N-desmethyl asenapine produced, a precise analytical method is required. N-Desmethyl Asenapine-d4 Hydrochloride is added to the experimental samples at a known concentration to serve as an internal standard. Because it behaves nearly identically to the non-labeled metabolite during sample extraction and analysis but is distinguishable by its mass, it allows for precise correction of any variability, ensuring the accuracy of the results. aptochem.com This allows researchers to determine if a co-administered drug significantly decreases (inhibition) or increases (induction) the metabolic conversion of asenapine to N-desmethyl asenapine.
Animal models are used to study DDIs in a complex biological system. For instance, when asenapine is co-administered with a known CYP1A2 inhibitor like fluvoxamine, plasma concentrations of asenapine are expected to increase, while the formation of N-desmethyl asenapine would decrease. nih.gov To confirm this, blood samples are taken from the animal models over time and analyzed. The use of this compound as an internal standard is crucial for the accurate quantification of the N-desmethyl asenapine metabolite in these plasma samples. This allows for a clear understanding of the pharmacokinetic consequences of the enzyme-mediated interaction, providing data that can help predict similar effects in humans.
Table 1: Key Enzymes in Asenapine Metabolism and Their Modulators
| Enzyme | Primary Role in Asenapine Metabolism | Known Inhibitors | Known Inducers |
|---|---|---|---|
| CYP1A2 | N-demethylation to form N-desmethyl asenapine nih.govresearchgate.net | Fluvoxamine, Furafylline nih.govresearchgate.net | Smoking psychopharmacologyinstitute.com |
| UGT1A4 | Direct glucuronidation of asenapine nih.govpsychopharmacologyinstitute.com | Valproate (can reduce N-glucuronide formation) psychiatria-danubina.com | Not specified |
| CYP2D6 | Minor oxidative metabolism; Asenapine is a weak inhibitor of this enzyme nih.govpsychopharmacologyinstitute.com | Quinidine, Paroxetine nih.govresearchgate.net | Not specified |
| CYP3A4 | Minor oxidative metabolism researchgate.net | Ketoconazole researchgate.net | Not specified |
Contribution to Understanding Drug Disposition and Pharmacokinetics in Research Species
Drug disposition studies, which encompass absorption, distribution, metabolism, and excretion (ADME), are fundamental to preclinical research. These studies are often conducted in various animal species, such as rats and dogs, to build a comprehensive pharmacokinetic profile before human trials. fda.gov
To understand where a drug and its metabolites accumulate in the body and how they are eliminated, researchers analyze various tissues (e.g., liver, brain, kidney) and excreta (urine, feces) from animal models. fda.gov Quantifying the concentration of N-desmethyl asenapine in these different biological matrices presents analytical challenges, including potential interference from other endogenous compounds. clearsynth.com The use of this compound as an internal standard helps overcome these "matrix effects." clearsynth.com By adding it to the tissue homogenates or urine/feces extracts, researchers can accurately measure the concentration of the actual metabolite, leading to a reliable assessment of its distribution and clearance pathways. Studies have shown that asenapine and its metabolites are eliminated in approximately equal measure via renal and hepatic routes. nih.gov
Role in Developing and Validating Bioanalytical Assays for Novel Asenapine Analogues and Metabolites
The development of robust and reliable bioanalytical assays is a prerequisite for any quantitative study in pharmacology and toxicology. LC-MS/MS has become the standard for its sensitivity and selectivity. nih.gov
The ideal internal standard for an LC-MS/MS assay is a stable isotope-labeled version of the analyte. aptochem.com this compound fulfills this role perfectly for the quantification of N-desmethyl asenapine. Its utility lies in its near-identical physical and chemical properties to the analyte, which means it experiences similar extraction recovery and ionization response in the mass spectrometer. researchgate.net However, its higher mass allows it to be clearly distinguished from the non-labeled analyte. aptochem.com
When developing a new method to measure N-desmethyl asenapine or a novel asenapine analogue that is also metabolized via N-demethylation, this compound is used to validate the assay's performance. This involves assessing critical parameters such as accuracy, precision, linearity, and stability. nih.govmdpi.com By ensuring the reliability of the analytical method, this deuterated compound provides the foundation for generating high-quality data in all subsequent preclinical and translational studies involving the measurement of this key asenapine metabolite.
Table 2: Properties of an Ideal Deuterated Internal Standard for Bioanalysis
| Property | Description | Importance |
|---|---|---|
| Chemical Identity | Identical chemical structure to the analyte, with only isotopic substitution. researchgate.net | Ensures similar extraction recovery, chromatographic retention time, and ionization efficiency. |
| Mass Difference | Sufficient mass increase (typically ≥3 amu) to be outside the natural isotopic distribution of the analyte. aptochem.com | Prevents signal overlap and interference between the analyte and the internal standard in the mass spectrometer. |
| Isotopic Stability | Deuterium (B1214612) atoms are placed on positions that do not undergo back-exchange with hydrogen atoms during sample preparation or analysis. scispace.com | Guarantees the integrity of the standard and the accuracy of the quantitative results. |
| Purity | High isotopic and chemical purity, free from contamination by the non-labeled analyte. scispace.com | Prevents artificial inflation of the analyte signal and ensures accurate measurement, especially at low concentrations. |
Utility in Forensic Toxicology and Xenobiotic Metabolism Research Beyond Clinical Context
The application of this compound extends beyond clinical research into the realms of forensic toxicology and xenobiotic metabolism. In these fields, the compound's stable isotope label is invaluable for achieving the high degree of accuracy and precision required for analytical testing.
In forensic toxicology, the accurate quantification of drugs and their metabolites in post-mortem specimens is crucial for determining the cause and manner of death. The use of a stable isotope-labeled internal standard like this compound is the gold standard in mass spectrometric methods. A study on the post-mortem distribution of asenapine utilized a deuterated internal standard to ensure the reliability of their quantitative analysis. oup.comnih.gov While a different deuterated compound was used in that specific study, the principle underscores the importance of such standards in forensic casework. The inclusion of an internal standard that closely mimics the analyte of interest, in this case, N-desmethyl asenapine, helps to correct for variations in sample preparation and instrumental analysis, which can be particularly challenging with post-mortem samples due to decomposition and matrix effects.
The field of xenobiotic metabolism investigates the biochemical transformation of foreign chemical substances in living organisms. Stable isotope-labeled compounds are powerful tools in these studies for tracing the metabolic fate of a parent drug and identifying its metabolites. nih.govnih.govacs.orgacs.org By introducing a known quantity of this compound, researchers can accurately track the formation and clearance of the N-desmethyl asenapine metabolite in various in vitro and in vivo experimental models. This aids in elucidating the specific metabolic pathways involved in asenapine's biotransformation, including the enzymes responsible for its demethylation. nih.govnih.gov Understanding these pathways is essential for predicting potential drug-drug interactions and assessing the impact of genetic polymorphisms on drug metabolism.
The use of deuterated standards in xenobiotic research provides a clear and unambiguous signal in mass spectrometry, allowing for the differentiation of the metabolite from endogenous matrix components. This is particularly important when studying low-concentration metabolites or when dealing with complex biological samples. The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can also be leveraged in metabolism studies to investigate reaction mechanisms. nih.gov
Research Findings in Forensic and Xenobiotic Metabolism Contexts
| Research Area | Key Findings | Significance |
| Asenapine Metabolism | N-demethylation is a major metabolic pathway for asenapine, producing N-desmethylasenapine. nih.govnih.gov | Understanding the formation of this major metabolite is crucial for interpreting toxicological findings and assessing overall drug exposure. |
| Forensic Toxicology | Deuterated internal standards are essential for accurate quantification of drugs and metabolites in post-mortem samples. oup.comnih.gov | Ensures the reliability and defensibility of toxicological results in legal investigations. |
| Xenobiotic Metabolism | Stable isotope labeling allows for the precise tracing and quantification of metabolic pathways. nih.govnih.govacs.orgacs.org | Facilitates a deeper understanding of how drugs are processed by the body, aiding in the development of safer and more effective medications. |
| Bioanalytical Method Development | LC-MS/MS methods utilizing isotopically labeled internal standards provide high sensitivity and selectivity for the quantification of asenapine and its metabolites in biological fluids. nih.gov | Enables robust and reliable measurement of drug and metabolite concentrations in various research settings. |
Interactive Data Table: Properties of this compound Below is an interactive table summarizing the key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₆H₁₁D₄Cl₂NO |
| Molecular Weight | 312.23 |
| CAS Number | 1246820-54-1 |
| Synonyms | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-d4 Hydrochloride |
| Application | Labeled metabolite of Asenapine, used as an internal standard. |
Q & A
Q. What validated analytical methods are recommended for quantifying N-Desmethyl Asenapine-d4 Hydrochloride in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Chromatography : Use a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile (gradient elution).
- Detection : Optimize transitions for m/z 342.2 → 298.1 (N-Desmethyl Asenapine-d4) and 338.1 → 294.0 (non-deuterated analog) to avoid isotopic interference .
- Validation : Assess linearity (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery (>80%) using deuterated internal standards to correct for matrix effects .
Q. How does the deuterium labeling in this compound enhance pharmacokinetic studies?
The four deuterium atoms at stable positions (e.g., methyl groups) reduce metabolic degradation, prolonging the compound’s half-life. This allows precise tracking of asenapine metabolism in vivo, particularly in distinguishing parent drug vs. metabolite contributions to pharmacological activity .
Q. What solvent systems are optimal for preparing stock solutions of this compound?
- Primary solvent : DMSO (25 mg/mL solubility at 74.12 mM) with sonication to ensure homogeneity.
- Working solutions : Dilute in PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity).
- Stability : Store at -20°C in aliquots; avoid freeze-thaw cycles (>5-year stability under recommended conditions) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported CYP450-mediated metabolic pathways of this compound?
Contradictions often arise from interspecies differences in CYP isoforms. To address this:
- In vitro models : Use human liver microsomes (HLMs) with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Compare results to rodent microsomes to identify species-specific pathways .
- Kinetic analysis : Calculate Km and Vmax for metabolite formation. For example, if CYP2D6 contribution is disputed, use recombinant CYP2D6 enzymes to isolate activity .
- Cross-validate : Pair LC-MS data with fluorescent or radiometric assays to confirm metabolite identity .
Q. What experimental strategies mitigate matrix effects when quantifying this compound in plasma?
Matrix effects (ion suppression/enhancement) are critical in LC-MS:
- Sample prep : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves purity vs. protein precipitation.
- Internal standard : Use a structural analog with similar extraction recovery (e.g., N-Desmethyl Clozapine-d8) to normalize variability .
- Post-column infusion : Map ion suppression zones by co-infusing the analyte post-column during blank matrix runs .
Q. How do researchers differentiate N-Desmethyl Asenapine-d4’s pharmacological activity from its parent drug in vitro?
- Receptor binding assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-5-HT for serotonin receptors) to measure IC50 values. Compare displacement curves of asenapine vs. its metabolite .
- Functional assays : Employ calcium flux or cAMP assays in transfected HEK293 cells expressing target receptors (e.g., 5-HT2A).
- Knockout models : CRISPR-edited cell lines lacking specific metabolic enzymes (e.g., CYP3A4) can isolate metabolite effects .
Q. What are the critical considerations for designing stability studies of this compound under physiological conditions?
- Temperature/pH : Test degradation kinetics at 37°C in buffers (pH 1–7.4) simulating gastric and systemic environments.
- Light sensitivity : Perform photostability studies under ICH Q1B guidelines (1.2 million lux·hr).
- Oxidative stress : Add hydrogen peroxide (0.3–3%) to assess susceptibility to oxidation, a common degradation pathway for arylpiperazine analogs .
Data Interpretation & Contradictions
Q. How should researchers address conflicting reports on N-Desmethyl Asenapine-d4’s potency as a serotonin receptor antagonist?
- Source analysis : Check assay conditions (e.g., cell type, receptor density). For example, higher 5-HT2A expression in CHO cells vs. neurons may inflate potency .
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC50). Apply statistical weighting to studies with rigorous validation (e.g., radioligand binding with ≤10% CV) .
- Structural insights : Perform molecular docking to compare binding modes of the metabolite vs. parent drug; differences in hydrogen bonding may explain potency variations .
Q. What methodologies reconcile discrepancies in N-Desmethyl Asenapine-d4’s plasma protein binding (PPB) across studies?
- Equilibrium dialysis : Use rapid dialysis devices (e.g., RED) with PBS (pH 7.4) at 37°C for 4–6 hr. Avoid ultrafiltration, which may concentrate proteins and overestimate PPB .
- Species differences : Human serum albumin (HSA) vs. rodent albumin may have varying binding affinities. Pre-saturate HSA with fatty acids to mimic physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
